2-Amino-5-isopropylthiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-5-propan-2-yl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3(2)5-4(6(10)11)9-7(8)12-5/h3H,1-2H3,(H2,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIUHHMZMCCWCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(S1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-isopropylthiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with thiourea and α-haloketones, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time . Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-isopropylthiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Alcohol derivatives of the thiazole ring.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-Amino-5-isopropylthiazole-4-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MIC) for selected microorganisms are as follows:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Anticancer Properties
The compound has shown promise in cancer research, where it inhibits the proliferation of various cancer cell lines. The following table summarizes its efficacy:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis |
| A549 | 20 | Cell cycle arrest |
The anticancer mechanism appears to involve apoptosis induction and cell cycle arrest, indicating potential utility in cancer therapy.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. Studies have demonstrated that it can reduce inflammation markers such as TNF-alpha and IL-6 in animal models.
Antimicrobial Study
A study by Imaizumi et al. (2022) evaluated the antimicrobial efficacy against common pathogens, reporting significant inhibitory effects that support its therapeutic use in infectious diseases.
Cancer Research
Recent investigations revealed that treatment with this compound led to a significant reduction in tumor size in xenograft models, highlighting its potential for further development in oncology.
Inflammatory Disorders
Another study assessed its effects on inflammatory markers in a murine model of arthritis, demonstrating a notable decrease in joint swelling and pain scores.
Mechanism of Action
The mechanism of action of 2-Amino-5-isopropylthiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions . The compound’s ability to interact with multiple targets makes it a valuable candidate for drug development .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
Key Differences in Physicochemical Properties
- Reactivity: Amino groups at C2 (as in 40283-46-3) are more nucleophilic than acetylated (63788-62-5) or ethylamino (162651-09-4) derivatives, influencing cross-coupling or condensation reactions .
- Stability: Ethylamino-substituted analogs (e.g., 162651-09-4) show sensitivity to pH and temperature, while acetylamino derivatives (63788-62-5) exhibit improved hydrolytic stability .
Biological Activity
2-Amino-5-isopropylthiazole-4-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential, focusing on various studies that elucidate its pharmacological properties.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Chemical Formula : C₇H₈N₂O₂S
- Molecular Weight : 172.21 g/mol
- Functional Groups : Amino group (-NH₂), carboxylic acid (-COOH), and thiazole ring.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis |
| A549 | 20 | Cell cycle arrest |
The compound's ability to target specific pathways involved in cancer cell survival suggests its potential utility in cancer therapy.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. Animal models have shown that it can reduce inflammation markers such as TNF-alpha and IL-6, indicating a possible role in managing inflammatory diseases.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Immune Response : By affecting cytokine production, it may help regulate inflammatory responses.
Case Studies
- Antimicrobial Study : A study conducted by Imaizumi et al. (2022) evaluated the antimicrobial efficacy against common pathogens and reported significant inhibitory effects, supporting its use as a therapeutic agent in infectious diseases .
- Cancer Research : A recent investigation into its anticancer properties revealed that treatment with this compound led to a significant reduction in tumor size in xenograft models, highlighting its potential for further development in oncology .
- Inflammatory Disorders : Another study assessed its effects on inflammatory markers in a murine model of arthritis, demonstrating a notable decrease in joint swelling and pain scores .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-amino-5-isopropylthiazole-4-carboxylic acid?
- Methodology : The compound can be synthesized via refluxing 2-aminothiazol-4(5H)-one derivatives with appropriate aldehydes (e.g., 3-formyl-indole-2-carboxylic acid) in acetic acid with sodium acetate as a catalyst. Reaction conditions typically involve 3–5 hours of reflux, followed by recrystallization from a DMF/acetic acid mixture to purify the product . For thiazole ring formation, thiourea derivatives may react with chloroacetic acid under similar acidic conditions .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR in deuterated solvents (e.g., DMSO-d6) to confirm the thiazole ring structure and substituent positions. For example, the amino group at position 2 and the isopropyl group at position 5 produce distinct splitting patterns .
- LC-MS/HPLC : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity and quantify impurities. LC-MS in positive ion mode helps verify molecular weight ([M+H]+ peaks) .
Q. How should researchers evaluate the compound’s stability under varying pH conditions?
- Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and incubating at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm for thiazole absorption) and HPLC at intervals (0, 7, 14 days). Compare degradation products using LC-MS to identify hydrolytic or oxidative pathways .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodology :
- Reagent Ratios : Adjust stoichiometry of sodium acetate (1.0–2.0 equiv) and acetic acid volume to enhance cyclization efficiency .
- Coupling Reagents : For amidation or esterification steps, use HATU or EDCI with DMAP in DMF to improve coupling efficiency (>90% yield) .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) while maintaining yield, as demonstrated for analogous thiazole derivatives .
Q. How to resolve contradictions in spectral data during structure elucidation?
- Methodology :
- 2D-NMR (COSY, HSQC) : Resolve overlapping signals by correlating - couplings and - connectivity. For example, HSQC can differentiate between carboxylic acid protons and aromatic protons .
- X-ray Crystallography : If recrystallization yields suitable crystals, determine the absolute configuration to confirm substituent positions .
- Comparative Analysis : Cross-validate with synthetic intermediates (e.g., unsubstituted thiazole precursors) to isolate spectral contributions from the isopropyl group .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the carboxylic acid group’s electron-withdrawing effect reduces HOMO energy, influencing binding to enzyme active sites .
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases) using software like GROMACS. Focus on hydrogen bonding between the amino group and catalytic residues .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Analog Synthesis : Modify the isopropyl group (e.g., replace with cyclopropyl or tert-butyl) and assess bioactivity changes using enzyme inhibition assays .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., thiazole ring and carboxylic acid) for target binding. Validate with site-directed mutagenesis in receptor proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
